cp-113818

概要

説明

CP-113818は、コレステロールのエステル化に関与する酵素であるアシルCoA:コレステロールアシル転移酵素(ACAT)の強力な阻害剤です。 この化合物は、特にアルツハイマー病や高コレステロール血症の文脈において、潜在的な治療用途について広く研究されてきました .

準備方法

CP-113818の合成は、コア構造の調製から始まり、続いて特定の官能基の導入が行われる複数のステップを伴います。合成ルートには通常、以下が含まれます。

コア構造の形成: これは、適切な出発物質を制御された条件下で反応させて、分子の基本的な骨格を形成することを伴います。

官能基の修飾: アルキル化、アシル化、スルホン化などのさまざまな化学反応を通じて、特定の官能基が導入または修飾されます。

This compoundの工業生産方法は同様ですが、より大量に対応するためにスケールアップされています。これらの方法では、収率を向上させ、コストを削減するために、反応条件の最適化が行われることが多いです。

化学反応の分析

CP-113818は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや三酸化クロムがあります。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムがあります。

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、this compoundの酸化は、さまざまな酸化誘導体の形成につながる可能性があり、還元は化合物の異なる還元形態をもたらす可能性があります。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を備えています。

化学: アシルCoA:コレステロールアシル転移酵素の阻害とそのコレステロール代謝への影響を研究するためのモデル化合物として使用されます。

生物学: this compoundは、細胞プロセスにおけるコレステロールエステル化の役割とその細胞機能への影響を調査するために使用されます。

医学: この化合物は、アルツハイマー病や高コレステロール血症の治療における潜在的な治療用途について研究されています。 .

産業: This compoundは、コレステロール代謝と関連する疾患を標的とした新しい薬剤や治療薬の開発に使用されています.

科学的研究の応用

Alzheimer’s Disease Research

Mechanism of Action

CP-113818 functions primarily by inhibiting ACAT, an enzyme involved in cholesterol metabolism. By reducing the production of cholesteryl esters, this compound decreases the accumulation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Studies have shown that treatment with this compound leads to significant reductions in amyloid plaque formation and soluble amyloid-beta levels in transgenic mouse models expressing human amyloid precursor protein (APP) mutations .

Efficacy in Animal Models

In a study involving transgenic mice with Alzheimer-like pathology, this compound treatment for two months resulted in an 88%-99% reduction in amyloid plaque accumulation and an 83%-96% decrease in membrane/insoluble amyloid-beta levels. Additionally, spatial learning was slightly improved, correlating with decreased amyloid levels . This suggests that ACAT inhibition may be a viable strategy for preventing or treating Alzheimer's disease.

| Study | Treatment Duration | Amyloid Plaque Reduction | Improvement in Learning |

|---|---|---|---|

| 2 months | 88%-99% | Slight improvement | |

| 2 months | 83%-96% | Correlated improvement |

Cellular Mechanisms

Impact on APP Processing

this compound has been shown to modulate the processing of APP, reducing the amyloidogenic pathway responsible for generating amyloid-beta peptides. In vitro studies demonstrated that knockdown of ACAT-1 through RNA interference resulted in significant suppression of amyloidogenic processing and reduced cellular cholesteryl ester levels .

Cell Culture Studies

In cell culture experiments, treatment with this compound abolished lipid droplet staining, indicating a reduction in lipid accumulation and supporting its role as a potent ACAT inhibitor. This effect highlights the compound's potential utility in studying lipid metabolism and related disorders .

Broader Therapeutic Applications

Potential Uses Beyond Alzheimer’s Disease

While most research has focused on Alzheimer's disease, the inhibition of ACAT by this compound may have implications for other conditions associated with dysregulated cholesterol metabolism. These include cardiovascular diseases and metabolic disorders where cholesterol homeostasis is disrupted .

Research on Other Diseases

this compound's effects extend to various biological pathways including apoptosis, autophagy, and inflammation. Its potential role in modulating immune responses and cancer biology is currently under investigation, suggesting that this compound could serve as a tool for exploring these complex biological systems .

作用機序

CP-113818は、アシルCoA:コレステロールアシル転移酵素を阻害することでその効果を発揮します。この酵素は、遊離コレステロールを細胞内の貯蔵のためにコレステリルエステルに変換するプロセスである、コレステロールのエステル化を担当しています。この酵素を阻害することにより、this compoundはコレステリルエステルの形成を減らし、細胞内でのコレステロールの蓄積を減少させます。 この機序は、コレステロール代謝がアミロイド斑の形成に役割を果たすことが考えられているアルツハイマー病の文脈において特に関連しています .

類似化合物との比較

CP-113818は、その特定の構造と効力により、ACAT阻害剤の中でユニークです。類似の化合物には、以下が含まれます。

CI-976: 構造的および化学的特性が異なる別のACAT阻害剤。

PD-138142-15: この化合物はまた、ACATを阻害し、コレステロール代謝とリポタンパク質分泌への影響について研究されてきました.

これらの化合物と比較して、this compoundは、さまざまな動物モデルにおいてアミロイド病理を減らし、コレステロールプロファイルを改善する上で優れた効果を示してきました .

生物活性

CP-113818 is a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), which plays a significant role in cholesterol metabolism and has been studied primarily for its potential therapeutic effects in Alzheimer's disease (AD) and other conditions associated with cholesterol dysregulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in reducing amyloid pathology, and implications for treatment strategies.

This compound inhibits ACAT, an enzyme involved in the esterification of free cholesterol to cholesteryl esters, which are stored in lipid droplets within cells. By inhibiting this enzyme, this compound reduces the accumulation of cholesteryl esters, leading to altered lipid metabolism and potential decreases in amyloid beta (Aβ) production. The compound's mechanism can be summarized as follows:

- Inhibition of Cholesterol Esterification : this compound reduces the conversion of free cholesterol into cholesteryl esters.

- Decreased Aβ Production : By modulating lipid metabolism, this compound indirectly affects the processing of amyloid precursor protein (APP), leading to reduced generation of Aβ peptides.

- Improvement in Cognitive Function : The reduction in Aβ levels correlates with improvements in spatial learning and memory in animal models.

Reduction of Amyloid Plaques

Research has demonstrated that this compound significantly reduces amyloid plaque accumulation in transgenic mouse models of AD. In a study involving mice expressing human APP with familial AD mutations, treatment with this compound for two months resulted in:

- Reduction of Amyloid Plaques : An impressive decrease of 88% to 99% in amyloid plaque levels was observed.

- Decrease in Membrane/Insulin Aβ Levels : Levels of membrane and insoluble Aβ were reduced by 83% to 96%.

- Reduction in Cholesteryl Esters : Brain cholesteryl ester levels decreased by 86%, indicating effective modulation of lipid metabolism .

Cognitive Improvements

In addition to its biochemical effects, this compound also showed promise in enhancing cognitive function. Mice treated with the compound exhibited improved performance in spatial learning tasks, such as the Morris Water Maze test, suggesting that ACAT inhibition may have direct benefits on cognitive health .

Comparative Studies with Other ACAT Inhibitors

Comparative studies between this compound and other ACAT inhibitors, such as CI-1011, highlight its superior efficacy:

| Compound | Amyloid Plaque Reduction | Cholesteryl Ester Reduction | Cognitive Improvement |

|---|---|---|---|

| This compound | 88%-99% | 86% | Yes |

| CI-1011 | Lower efficacy | Requires higher doses | Limited data |

These findings suggest that while CI-1011 is a viable alternative, this compound demonstrates more potent effects on both amyloid pathology and cognitive function .

Case Study: Transgenic Mouse Models

In a notable study involving transgenic mice modeling familial AD, researchers administered this compound via implanted biopolymer pellets. This method ensured consistent drug delivery and allowed for thorough investigation into the compound's effects on both brain pathology and behavior. Results indicated significant reductions in both Aβ levels and cholesteryl esters, reinforcing the hypothesis that ACAT inhibition can be an effective strategy for managing AD pathology .

Potential Clinical Applications

Given its mechanism and efficacy demonstrated in preclinical studies, this compound holds promise for clinical applications not only in Alzheimer's disease but also potentially in other conditions characterized by dysregulated cholesterol metabolism, such as atherosclerosis and certain types of cancer. Its ability to modulate lipid profiles could provide therapeutic avenues for diseases where cholesterol plays a critical role .

特性

CAS番号 |

135025-12-6 |

|---|---|

分子式 |

C24H42N2OS3 |

分子量 |

470.8 g/mol |

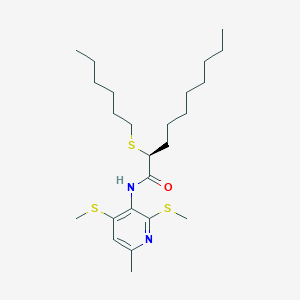

IUPAC名 |

(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide |

InChI |

InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)/t20-/m0/s1 |

InChIキー |

XAMYAYIMCKELIP-FQEVSTJZSA-N |

SMILES |

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |

異性体SMILES |

CCCCCCCC[C@@H](C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |

正規SMILES |

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CP 113,818 CP 113818 CP-113,818 CP-113818 N-(2,4-bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。